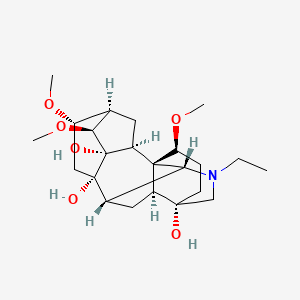
2,5-Difluoro-4-(trimethylsilyl)pyridine
Übersicht
Beschreibung
2,5-Difluoro-4-(trimethylsilyl)pyridine is an organofluorine compound characterized by the presence of two fluorine atoms and a trimethylsilyl group attached to a pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-4-(trimethylsilyl)pyridine typically involves the fluorination of a pyridine derivative followed by the introduction of the trimethylsilyl group. One common method includes:
Starting Material: 2,5-Difluoropyridine.
Silylation: The trimethylsilyl group is introduced using trimethylsilyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, enhancing yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistency and safety.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: While the pyridine ring is relatively stable, the trimethylsilyl group can be oxidized to form silanols or reduced under specific conditions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Cross-Coupling: Palladium catalysts with bases like potassium carbonate in solvents such as dimethylformamide.
Major Products:
Substitution Products: Amino or thiol-substituted pyridines.
Oxidation Products: Silanols or siloxanes.
Coupling Products: Biaryl or heteroaryl compounds.
Wissenschaftliche Forschungsanwendungen
2,5-Difluoro-4-(trimethylsilyl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioisostere in drug design, where the fluorine atoms can mimic hydrogen atoms, enhancing metabolic stability and bioavailability.
Medicine: Explored for its role in the synthesis of fluorinated drugs, which often exhibit improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Wirkmechanismus
The mechanism by which 2,5-Difluoro-4-(trimethylsilyl)pyridine exerts its effects is largely dependent on its chemical reactivity:
Molecular Targets: The compound can interact with various enzymes and receptors, depending on the functional groups introduced during synthesis.
Pathways Involved: The presence of fluorine atoms can influence the electronic properties of the molecule, affecting its interaction with biological targets and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
2,5-Difluoropyridine: Lacks the trimethylsilyl group, making it less reactive in certain synthetic applications.
4-(Trimethylsilyl)pyridine: Does not contain fluorine atoms, resulting in different electronic properties and reactivity.
2,5-Dichloro-4-(trimethylsilyl)pyridine:
Uniqueness: 2,5-Difluoro-4-(trimethylsilyl)pyridine is unique due to the combination of fluorine atoms and a trimethylsilyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex molecules, offering versatility in various chemical reactions.
Eigenschaften
IUPAC Name |
(2,5-difluoropyridin-4-yl)-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2NSi/c1-12(2,3)7-4-8(10)11-5-6(7)9/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGGNBXLTGMLTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=NC=C1F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2NSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101279990 | |
| Record name | 2,5-Difluoro-4-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101279990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851386-41-9 | |
| Record name | 2,5-Difluoro-4-(trimethylsilyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851386-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Difluoro-4-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101279990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-[2-[3-[[4-[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-(3,4-dihydroxy-5-methoxyphenyl)prop-2-enethioate](/img/structure/B8249742.png)
![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)(E/Z)ethenyl)phenyl]-3-hydroxypropyl]benzoic acid methyl ester](/img/structure/B8249748.png)

![N-[(6-methylpyridin-2-yl)methylidene]pyrrolidine-1-carbohydrazonothioic acid](/img/structure/B8249767.png)
![4-[[3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine](/img/structure/B8249770.png)



![[3-(Methylthio)-5-(trifluoromethyl)phenyl]methanol](/img/structure/B8249799.png)

![Boronic acid, [4-methoxy-3-(phenylmethyl)phenyl]-](/img/structure/B8249807.png)



